Condurango glycoside C
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Overview
Description
Condurango glycoside C is a natural compound isolated from the bark of the plant Marsdenia cundurango, which belongs to the Apocynaceae family . This compound is known for its potential therapeutic properties, particularly in the field of cancer research. It is one of several glycosides found in the plant, which have been studied for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of condurango glycoside C involves extraction from the bark of Marsdenia cundurango. The process typically includes the following steps:
Extraction: The bark is dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions: Condurango glycoside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycoside moiety, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycoside chemistry and developing new synthetic methodologies.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Condurango glycoside C has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. .
Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
Condurango glycoside C is compared with other similar glycosides, such as condurango glycoside A and condurango glycoside B:
Condurango Glycoside A: Similar to this compound, this compound also exhibits anticancer properties by inducing apoptosis and DNA damage in cancer cells.
Condurango Glycoside B: This glycoside has been studied for its potential anti-inflammatory and antioxidant activities.
Uniqueness: this compound is unique due to its specific molecular structure and its ability to induce ROS generation and activate the p53 pathway, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
- Condurango glycoside A
- Condurango glycoside B
- Other glycosides isolated from Marsdenia cundurango
Properties
Molecular Formula |
C53H80O17 |
---|---|
Molecular Weight |
989.2 g/mol |
IUPAC Name |
[(3S,10S,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C53H80O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,27-30,33-38,40-50,54,57-59H,17-18,20-26H2,1-10H3/b19-16+/t27?,28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 |
InChI Key |
IKKHGFKXLCWNTF-LJVNTASASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(C)O)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(C)O)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O |
Origin of Product |
United States |
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